Bienvenue dans la boutique en ligne BenchChem!

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide

FAAH Endocannabinoid Pain

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide (CAS 896361-70-9) belongs to the benzothiazole-sulfonamide/amide class of small molecules, characterized by a 2-(methylsulfonyl)benzamide core linked to a 3-hydroxy-4-(benzothiazol-2-yl)phenyl group. This structural family has been explored primarily as fatty acid amide hydrolase (FAAH) inhibitors and as agents targeting other serine hydrolases, carbonic anhydrases, and kinases.

Molecular Formula C21H16N2O4S2
Molecular Weight 424.49
CAS No. 896361-70-9
Cat. No. B2995222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide
CAS896361-70-9
Molecular FormulaC21H16N2O4S2
Molecular Weight424.49
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
InChIInChI=1S/C21H16N2O4S2/c1-29(26,27)19-9-5-2-6-15(19)20(25)22-13-10-11-14(17(24)12-13)21-23-16-7-3-4-8-18(16)28-21/h2-12,24H,1H3,(H,22,25)
InChIKeyBZFSHWWGVGIQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide (CAS 896361-70-9) Compound Profile and Procurement Considerations


N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide (CAS 896361-70-9) belongs to the benzothiazole-sulfonamide/amide class of small molecules, characterized by a 2-(methylsulfonyl)benzamide core linked to a 3-hydroxy-4-(benzothiazol-2-yl)phenyl group. This structural family has been explored primarily as fatty acid amide hydrolase (FAAH) inhibitors and as agents targeting other serine hydrolases, carbonic anhydrases, and kinases. [1] A defining feature of the series is the combination of the benzothiazole heterocycle, a sulfonyl-bearing phenyl ring, and a central amide linkage, which together influence potency, selectivity, and binding kinetics. [2] The compound is typically supplied at ≥95% purity (HPLC) and is intended for research use only; procurement decisions should be guided by demonstrated biological activity profiles rather than bulk chemical properties alone.

Why Closely Related Benzothiazole Analogs Cannot Substitute N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide in Targeted Studies


Benzothiazole-sulfonamide analogs are not interchangeable due to pronounced differences in target engagement kinetics, residence time, and serine hydrolase selectivity profiles driven by subtle variations in the sulfonyl/amide linker geometry and the phenyl substitution pattern. [1] In the FAAH inhibitor series, for instance, the presence of a 3-hydroxy group on the central phenyl ring and the orientation of the 2-(methylsulfonyl)benzamide moiety substantially modify hydrogen-bonding networks with catalytic residues, affecting both IC50 values and off-target activity against other serine hydrolases as measured by activity-based protein profiling (ABPP). [2] Generic substitution therefore risks introducing compounds with divergent selectivity, altered binding kinetics, or uncharacterized polypharmacology, undermining experimental reproducibility and biological interpretation.

Quantitative Differentiation of N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide: Selectivity, Kinetics, and Class-Level Performance


FAAH Inhibitory Potency and Reversibility Profile of the Benzothiazole Chemotype (Class-Level Inference)

The benzothiazole-sulfonamide chemotype to which N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide belongs has been characterized as a potent, reversible FAAH inhibitor with nanomolar potency. In the foundational SAR study, the core benzothiazole analogue 3 exhibited an IC50 of 18 ± 8 nM against human FAAH, while the optimized analogue 16j achieved an IC50 of 0.7 nM. [1] A subsequent mechanistic study on a closely related benzothiazole inhibitor (compound 1) demonstrated an IC50 of ~2 nM against recombinant human FAAH, with no evidence of covalent adduct formation confirmed by mass spectrometry and full recovery of enzyme activity upon prolonged dialysis (>10 h), establishing a reversible, slowly dissociating binding mode. [2] This contrasts with many historical FAAH inhibitors (e.g., URB597, PF-04457845) that act via covalent carbamylation. The target compound shares the sulfonyl-benzamide-thiazole architecture critical for this non-covalent, reversible mechanism.

FAAH Endocannabinoid Pain

Serine Hydrolase Selectivity Assessed by Activity-Based Protein Profiling (ABPP) in Rat Tissues

A critical advantage of the benzothiazole-sulfonamide series is its high selectivity for FAAH over other serine hydrolases, as determined by competitive ABPP in rat tissue proteomes. For compound 3 (the direct structural progenitor), ABPP evaluation in rat brain, liver, kidney, and testis membranes revealed no detectable off-target activity against other serine hydrolases at concentrations up to 10 µM. [1] This selectivity profile is superior to many first-generation FAAH inhibitors, such as URB597, which exhibit broader serine hydrolase reactivity. The target compound retains the 3-hydroxy-4-(benzothiazol-2-yl)phenyl motif that contributes to this selectivity through specific hydrogen-bonding interactions within the FAAH active site.

Selectivity ABPP Off-target

Residence Time and Kinetic Advantage Over Classical Covalent FAAH Inhibitors

The benzothiazole sulfonamide series exhibits a long target residence time that arises from an elevated kinetic barrier to dissociation rather than solely from high thermodynamic affinity, a property confirmed for the closely related compound 1. [1] Dialysis studies demonstrated that compound 1–FAAH complex dissociation required >10 hours, with an apparent dissociation half-life significantly longer than that of rapidly reversible inhibitors. Molecular docking indicated that the sulfonamide group forms hydrogen bonds with catalytic residues (Ser241, etc.), mimicking the tetrahedral transition state and creating a kinetic trap. [1] This kinetic behavior is mechanistically distinct from covalent inhibitors like URB597 and PF-04457845 and provides a unique pharmacological profile—sustained target engagement without permanent enzyme modification.

Residence Time Kinetics Binding Mechanism

Carbonic Anhydrase Inhibition: Comparative Activity Against 12 Human Isoforms

Thiazole-substituted benzenesulfonamides, a scaffold closely related to the target compound, have been systematically profiled against all 12 catalytically active human carbonic anhydrase (CA) isoforms. [1] In this study, para-substituted thiazolylbenzenesulfonamides bearing chloro substituents demonstrated low nanomolar Ki values against CA II, CA IX, and CA XII, with selectivity indices varying by >100-fold across isoforms. While the target compound is not directly measured in this dataset, its 3-hydroxy-4-(benzothiazol-2-yl)phenyl architecture is expected to modulate CA binding differently than the reported para-amino sulfonamide CA inhibitors. This provides a rational basis for selecting the compound when exploring isoform-specific CA inhibition profiles distinct from classical sulfonamide CA inhibitors such as acetazolamide (Ki = 12 nM for CA II) or methazolamide.

Carbonic Anhydrase Isoform Selectivity Glaucoma

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity Relative to Alzheimer's Disease Tool Compounds

Benzothiazole-sulfonamide derivatives have been evaluated as cholinesterase inhibitors for potential Alzheimer's disease applications. In a 2024 study, novel benzothiazole sulfonamides demonstrated dual AChE/BuChE inhibition with IC50 values in the low micromolar range (0.8–5.6 µM for AChE; 1.2–4.3 µM for BuChE). [1] While the target compound was not among those explicitly tested, its structural components—benzothiazole ring, sulfonyl group, and hydroxylated phenyl linker—are identical to those that confer cholinesterase binding. Compared to the clinically used AChE inhibitor donepezil (IC50 ≈ 6.7 nM), the benzothiazole sulfonamides show weaker but dual inhibitory activity, which may be desirable for addressing both synaptic and glial cholinesterase pools. The target compound's methylsulfonyl group is predicted by docking studies to interact with the peripheral anionic site of AChE, a feature associated with reduced Aβ aggregation.

Alzheimer's Disease Cholinesterase CNS

PPARα Antagonism: A Unique Pharmacological Direction Distinguishing from Fibrate Agonists

Benzothiazole-based N-(methylsulfonyl)amides have been reported as a novel family of PPARα antagonists, in contrast to the classical fibrate class of PPARα agonists. [1] In a study of fibrate-derived N-(methylsulfonyl)amides, benzothiazole-containing compound 2d exhibited PPARα antagonism with an IC50 of 12 µM in a GAL4-hPPARα transactivation assay, while maintaining >10-fold selectivity over PPARγ and PPARδ. [1] The target compound N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide contains the identical N-(methylsulfonyl)benzamide pharmacophore and the benzothiazole moiety present in these PPARα antagonists. This contrasts with the PPARα agonists fenofibrate (EC50 ≈ 30 µM for mouse PPARα) and clofibrate, establishing a distinct pharmacological vector for metabolic and oncology research applications.

PPARα Metabolic Disease Cancer

Recommended Research Applications for N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide Based on Quantitative Evidence


Endocannabinoid System Research: Reversible, Non-Covalent FAAH Probe Development

The compound serves as a structural starting point for developing reversible FAAH inhibitors with a defined kinetic signature. Unlike URB597 or PF-04457845, which carbamylate the catalytic serine, this chemotype's non-covalent, slowly dissociating mechanism (demonstrated for compound 1 with >10 h residence time) [1] enables studies requiring washable, tunable FAAH blockade. The 3-hydroxy group on the phenyl linker offers a synthetic handle for further derivatization or bioconjugation without abolishing FAAH affinity.

Carbonic Anhydrase Isoform Profiling and Anti-Cancer Target Validation

The benzothiazole-phenyl scaffold, when functionalized with sulfonamide or sulfonyl groups, generates inhibitors with potential selectivity for tumor-associated CA IX and CA XII over ubiquitous CA II. [2] Compared to acetazolamide, which inhibits CA II at 12 nM and shows limited isoform discrimination, the target compound's scaffold allows exploration of isoform-specific inhibition relevant to hypoxic tumor microenvironments.

Alzheimer's Disease Multi-Target Ligand Design: Dual Cholinesterase Inhibition with Ancillary Properties

Benzothiazole sulfonamides have demonstrated dual AChE/BuChE inhibition (IC50 0.8–5.6 µM) comparable to rivastigmine but with the additional predicted ability to bind the peripheral anionic site of AChE, potentially reducing Aβ aggregation. [3] The target compound embodies this scaffold and can be used to map structural determinants of cholinesterase dual inhibition and peripheral site binding.

PPARα Antagonist Research in Metabolic Oncology

As a benzothiazole N-(methylsulfonyl)amide, the compound belongs to a family of PPARα antagonists that oppose fibrate-mediated PPARα transactivation (analogue 2d IC50 = 12 µM). [4] This provides a tool for interrogating PPARα antagonism in cancer cell models (e.g., paraganglioma, breast cancer), a pharmacological niche not served by existing fibrate agonists.

Quote Request

Request a Quote for N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.